methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is a complex organic compound that features a pyridazine ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. One common route involves the reaction of 3-hydroxypyridazine with piperidine-1-carbonyl chloride under basic conditions to form the pyridazin-3-yloxy piperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it of interest for drug discovery and development, particularly for conditions where modulation of specific biological pathways is desired.
Industry: Beyond pharmaceuticals, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial for binding to biological targets. The piperidine ring may also play a role in modulating the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Minaprine: A monoamine oxidase inhibitor that also contains a pyridazine ring.
Relugolix: A gonadotropin-releasing hormone receptor antagonist with a pyridazine core.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 that features a pyridazine ring.
Uniqueness
Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is unique due to the combination of its pyridazine and piperidine rings, which confer distinct physicochemical properties. These properties can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
methyl 2-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-18(23)15-6-3-2-5-14(15)17(22)21-11-8-13(9-12-21)25-16-7-4-10-19-20-16/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZAODNRQMPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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